15-Fold AXL/c-Met Selectivity via Conformational Restriction vs. Flexible Anilinopyrimidine Precursor
Compound 16j, built on the 10H-benzo[b]pyrido[2,3-e][1,4]oxazine scaffold, displays approximately 15-fold selectivity for AXL over the highly homologous kinase c-Met . This selectivity was achieved by conformationally restricting the anilinopyrimidine precursor 10e into the rigid tricyclic scaffold . In contrast, the flexible precursor 10e exhibited lower selectivity, motivating the scaffold hopping strategy .
| Evidence Dimension | Kinase selectivity (AXL vs. c-Met fold-selectivity) |
|---|---|
| Target Compound Data | ~15-fold selectivity for AXL over c-Met (compound 16j) |
| Comparator Or Baseline | Anilinopyrimidine 10e (flexible precursor; selectivity not explicitly quantified, but inferior selectivity reported as the rationale for scaffold rigidification) |
| Quantified Difference | 15-fold selectivity window introduced by scaffold rigidification |
| Conditions | In vitro kinase inhibition assay; type II (DFG-out) binding confirmation by X-ray crystallography (PDB: 7V3R, 1.7 Å) |
Why This Matters
c-Met shares high structural homology with AXL; a 15-fold selectivity window reduces the risk of c-Met-driven off-target effects, a key consideration for both preclinical tool selection and therapeutic development pipelines.
- [1] Zhan Z, Ji Y, Su H, et al. Discovery of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine AXL Inhibitors via Structure-Based Drug Design Targeting c-Met Kinase. J Med Chem. 2023;66(1):220-234. doi:10.1021/acs.jmedchem.2c00962. PMID: 36524812. View Source
- [2] Su HX, Liu QF, Chen TT, Li MJ, Xu YC. Crystal structure of c-MET in complex with a novel 10H-benzo[b]pyrido[2,3-e][1,4]oxazine inhibitor. PDB ID: 7V3R. doi:10.2210/pdb7v3r/pdb. View Source
